molecular formula C17H16N2O B2591722 (2E)-2-cyano-3-(naphthalen-1-yl)-N-(propan-2-yl)prop-2-enamide CAS No. 444684-19-9

(2E)-2-cyano-3-(naphthalen-1-yl)-N-(propan-2-yl)prop-2-enamide

Cat. No.: B2591722
CAS No.: 444684-19-9
M. Wt: 264.328
InChI Key: SFQAIJUBBHEPEB-UHFFFAOYSA-N
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Description

(2E)-2-cyano-3-(naphthalen-1-yl)-N-(propan-2-yl)prop-2-enamide is an organic compound characterized by the presence of a cyano group, a naphthalene ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(naphthalen-1-yl)-N-(propan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a series of reactions to introduce functional groups necessary for further transformations.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using reagents such as sodium cyanide or potassium cyanide.

    Formation of the Amide Linkage: The final step involves the formation of the amide linkage through a condensation reaction between the cyano-naphthalene derivative and an appropriate amine, such as isopropylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(naphthalen-1-yl)-N-(propan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized naphthalene derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

(2E)-2-cyano-3-(naphthalen-1-yl)-N-(propan-2-yl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: It is explored for its use in the synthesis of organic semiconductors and light-emitting materials.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(naphthalen-1-yl)-N-(propan-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the naphthalene ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-(phenyl)-N-(propan-2-yl)prop-2-enamide: Similar structure but with a phenyl ring instead of a naphthalene ring.

    (2E)-2-cyano-3-(naphthalen-1-yl)-N-(ethyl)prop-2-enamide: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

(2E)-2-cyano-3-(naphthalen-1-yl)-N-(propan-2-yl)prop-2-enamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-2-cyano-3-naphthalen-1-yl-N-propan-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12(2)19-17(20)15(11-18)10-14-8-5-7-13-6-3-4-9-16(13)14/h3-10,12H,1-2H3,(H,19,20)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQAIJUBBHEPEB-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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